1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate
Overview
Description
1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate is a chemical compound used for proteomics research . It has a molecular formula of C17H24N2O4 and a molecular weight of 320.38 .
Molecular Structure Analysis
The molecular structure of 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, the search results do not provide specific details about the molecular structure of this compound .Chemical Reactions Analysis
The specific chemical reactions involving 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate are not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate, such as its melting point, boiling point, solubility, and stability, are not provided in the search results .Scientific Research Applications
Mechanistic Studies in Organic Synthesis
1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate-related compounds have been used to study unexpected reactions and mechanisms in organic synthesis. For instance, the unexpected cleavage of the C–S bond during the hydrazination of specific nicotinate esters led to the formation of new compounds, prompting kinetic and computational studies to understand the underlying mechanisms (Nordin et al., 2016).
Development of Heterocyclic Compounds
Heterocyclic compounds are crucial in various fields, including pharmaceuticals and material science. Research on 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate-related structures has contributed to the synthesis of new heterocyclic structures, such as hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related compounds, offering new avenues in this domain (Obreza & Urleb, 2003).
Advancements in Catalysis
Catalysis is a fundamental aspect of chemical reactions, especially in industrial processes. Research involving 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate derivatives has led to the development of highly active and efficient catalysts, improving the alkoxycarbonylation of alkenes and potentially impacting the chemical industry by providing practical synthetic tools for transforming alkenes into versatile ester products (Dong et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-O-benzyl 2-O-tert-butyl diazinane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-12-8-7-11-18(19)15(20)22-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOLNRMGWOOMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611199 | |
Record name | Benzyl tert-butyl tetrahydropyridazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate | |
CAS RN |
154972-38-0 | |
Record name | 1-(1,1-Dimethylethyl) 2-(phenylmethyl) tetrahydro-1,2-pyridazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154972-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl tert-butyl tetrahydropyridazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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